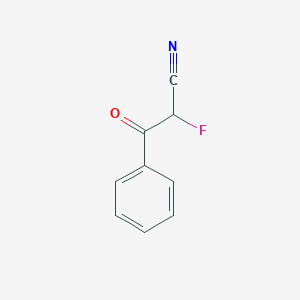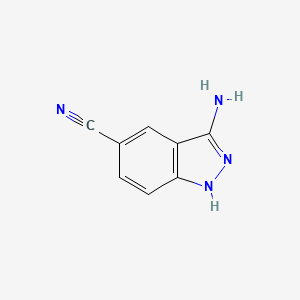
3-Fluoro-2-methoxybenzaldehyde
Vue d'ensemble
Description
3-Fluoro-2-methoxybenzaldehyde is a chemical compound with the molecular formula C8H7FO2 and a molecular weight of 154.14 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Fluoro-2-methoxybenzaldehyde is1S/C8H7FO2/c1-11-8-6 (5-10)3-2-4-7 (8)9/h2-5H,1H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
3-Fluoro-2-methoxybenzaldehyde is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 3-Fluoro-2-methoxybenzaldehyde has been explored for its synthetic utility. A study demonstrated a simplified one-step synthesis method for a related compound, 3-fluoro-4-methoxybenzaldehyde, which could be relevant for the synthesis of 3-fluoro-2-methoxybenzaldehyde as well (Wang Bao-jie, 2006).
- Another research investigated the structural transformations of 3-fluoro-4-methoxybenzaldehyde under cryogenic conditions, providing insights into the conformational behavior of fluoro-substituted benzaldehydes, which could be extrapolated to 3-fluoro-2-methoxybenzaldehyde (G. O. Ildız et al., 2018).
Potential Medical Applications
- Fluorinated analogues of benzaldehydes, including 3-fluoro-2-methoxybenzaldehyde, have been synthesized for use in anticancer research. These compounds have been used to create analogues of combretastatins, a class of compounds known for their anticancer properties (N. Lawrence et al., 2003).
Bioconversion Studies
- Studies have been conducted on the bioconversion potential of certain fungi, like Bjerkandera adusta, using fluorinated compounds, including fluoro-substituted benzaldehydes. These studies contribute to understanding the biochemical pathways and potential production of novel halogenated aromatic compounds (F. R. Lauritsen & A. Lunding, 1998).
Chemical Sensing and Imaging
- The chemical structure of 3-fluoro-2-methoxybenzaldehyde could be utilized in the development of chemosensors. Similar structures have been used to create sensors for metal ions, demonstrating the potential of fluoro-methoxybenzaldehydes in sensory applications (M. M. Patil et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
3-fluoro-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLOYMZBAUIGKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503016 | |
| Record name | 3-Fluoro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methoxybenzaldehyde | |
CAS RN |
74266-68-5 | |
| Record name | 3-Fluoro-2-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74266-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

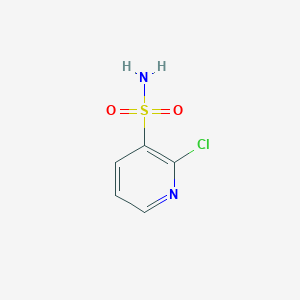
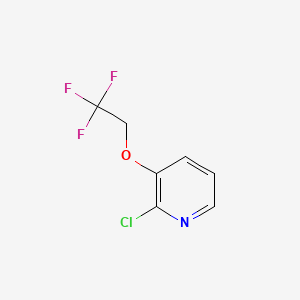

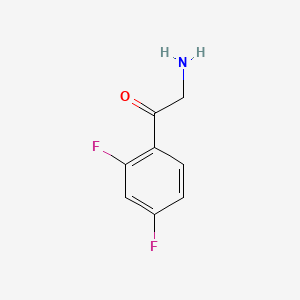
![2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1315049.png)

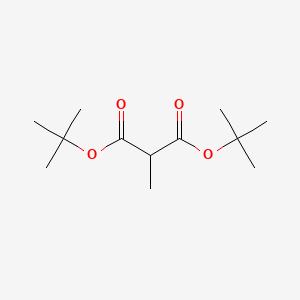
![1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B1315059.png)
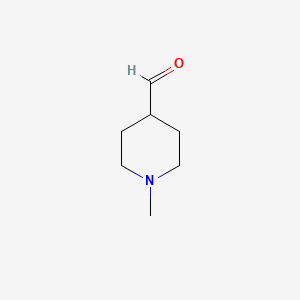
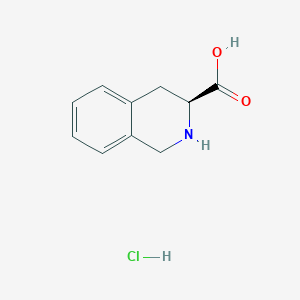
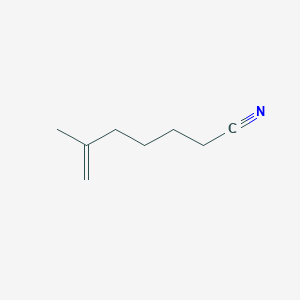
![N-[4-(2-bromoacetyl)phenyl]benzamide](/img/structure/B1315067.png)
